REACTION_CXSMILES
|
[C:1]1([Na])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].Cl[C:10]1[CH:15]=CC=[CH:12][CH:11]=1.C(Cl)C=C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(NC(C)C)(C)C>[C:1]1([CH2:12][CH2:11][CH:10]=[CH2:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Na]
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been prepared
|
Type
|
CUSTOM
|
Details
|
of from -10° C. to 0° C.
|
Type
|
WAIT
|
Details
|
for aging, for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
it was separated
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with 200 ml of water twice
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
by atomospheric distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 g | |
YIELD: PERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |